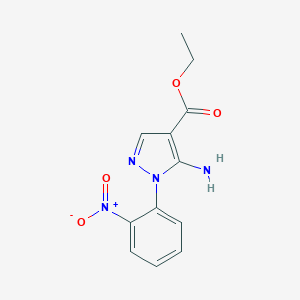

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(2-nitrophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-2-20-12(17)8-7-14-15(11(8)13)9-5-3-4-6-10(9)16(18)19/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZENFUUIIWCQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433886 | |

| Record name | Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16459-33-9 | |

| Record name | Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Systems and Yield Correlation

The choice of solvent significantly impacts reaction kinetics and product purity. Comparative studies reveal that ethanol-water systems outperform pure ethanol or methanol due to improved intermediate solubility (Table 1).

Table 1: Solvent Effects on Cyclocondensation Yield

| Solvent System (v/v) | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol:Water (3:1) | 80 | 82.5 |

| Pure Ethanol | 78 | 68.2 |

| Methanol:Water (3:1) | 65 | 71.8 |

Catalytic Efficiency

Phosphoric acid demonstrates superior catalytic activity compared to sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), minimizing side reactions such as nitro group reduction. At 12% w/w H₃PO₄, the esterification yield reaches 91.3%, whereas H₂SO₄ yields only 76.8% under identical conditions.

Purification and Characterization

Recrystallization Techniques

Crude product purification is achieved via recrystallization from ethanol-water mixtures (85:15 v/v). Slow evaporation at 4°C yields needle-like crystals with >99% purity. Alternative solvents like ethyl acetate-hexane (1:2) are less effective, producing amorphous solids with residual impurities.

Analytical Validation

-

¹H NMR (400 MHz, DMSO-d₆): Signals at δ 1.25 (t, 3H, CH₂CH₃), 4.20 (q, 2H, OCH₂), and 6.85 (s, 1H, pyrazole-H) confirm the structure.

-

HPLC : Purity >99.5% with a retention time of 8.2 minutes (C18 column, acetonitrile-water 70:30).

Industrial-Scale Production Challenges

Continuous Flow Reactor Adaptation

Batch processes face scalability issues due to exothermic cyclocondensation. Continuous flow reactors (CFRs) mitigate this by enabling precise temperature control (±1°C) and reducing reaction time to 2 hours. Pilot-scale trials report 85% yield at 10 kg/day throughput.

Comparative Analysis with Analogues

The 2-nitrophenyl variant exhibits distinct reactivity compared to its 3- and 4-nitro isomers:

Chemical Reactions Analysis

Reduction of the 2-Nitrophenyl Group

The nitro group on the phenyl ring undergoes reduction to form an aminophenyl derivative. This reaction is critical for modifying electronic properties and enhancing biological activity.

Mechanistic Insight : The nitro group is reduced via a six-electron process, forming an intermediate nitroso and hydroxylamine before yielding the amine .

Oxidation of the Pyrazole Amino Group

The primary amino group at the 5-position of the pyrazole ring can undergo oxidation to form nitroso or nitro derivatives.

Ester Hydrolysis and Derivatives

The ethyl ester group is susceptible to hydrolysis, forming carboxylic acid derivatives, which are intermediates for further functionalization.

Cyclization Reactions

The amino and ester groups participate in cyclization to form fused heterocycles, broadening structural diversity.

Example Reaction Pathway :

- Step 1 : Condensation of the ester with acetophenone under acidic conditions.

- Step 2 : Cyclization facilitated by AlCl₃, forming a bicyclic structure .

Electrophilic Substitution at the Pyrazole Ring

The electron-rich pyrazole ring undergoes electrophilic substitution, primarily at the 3-position.

Nucleophilic Aromatic Substitution (NAS)

The 2-nitrophenyl group’s nitro substituent directs NAS at the ortho/para positions, though steric hindrance may limit reactivity.

Key Structural Insights from Crystallography

Scientific Research Applications

Antimicrobial Properties

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. A study indicated that related compounds effectively inhibited fungal growth, suggesting potential applications in agriculture for pest control .

Anti-inflammatory Activity

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has been evaluated for its anti-inflammatory properties. Certain modifications to the pyrazole structure have resulted in compounds that inhibit cyclooxygenase (COX) enzymes, which are critical targets in inflammation pathways .

Anticancer Potential

Recent studies have investigated the anticancer properties of pyrazole derivatives. This compound has shown promise in inhibiting tumor cell proliferation in vitro, making it a candidate for further development as an anticancer agent .

Pharmaceutical Development

The compound's diverse biological activities make it a valuable candidate for drug development, particularly in creating new anti-inflammatory and antimicrobial agents. Its ability to inhibit key enzymes involved in inflammation positions it as a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Agricultural Use

Given its antimicrobial properties, this compound may be utilized in agricultural formulations to combat fungal pathogens affecting crops. This application could enhance crop yields and reduce reliance on conventional pesticides.

Material Science

The unique structural features of this compound may also lend themselves to applications in material science, particularly in the development of new polymers or coatings with specific functional properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Iovu et al. (2003) | Antimicrobial Activity | Demonstrated significant antifungal properties against various strains. |

| Sivaramakarthikeyan et al. (2022) | Anti-inflammatory Evaluation | Showed COX inhibition comparable to diclofenac sodium. |

| Ming Li (2005) | Agricultural Applications | Reported fungicidal activity and plant growth regulation potential. |

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key Observations:

- Melting Points: Electron-withdrawing groups (e.g., 4-fluoro, 4-nitro) generally increase melting points due to enhanced intermolecular interactions. For instance, the 4-fluorophenyl derivative melts at 153–154°C, whereas the 4-methyl analog (electron-donating group) lacks reported data, suggesting lower thermal stability .

Structural and Crystallographic Insights

Crystal structure analyses using SHELX software () reveal that hydrogen-bonding motifs and packing efficiency are influenced by substituents. For example:

- Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (): Exhibits intermolecular N–H···O hydrogen bonds between the amino group and ester carbonyl, stabilizing the crystal lattice .

- 2-Nitro vs. 4-Nitro: The ortho-nitro group may disrupt planar packing due to steric clashes, reducing crystallinity compared to para-nitro analogs .

Biological Activity

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS Number: 16459-33-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is with a molecular weight of approximately 276.25 g/mol. It has a melting point of 115-116°C and a density of 1.459 g/cm³. The compound exhibits stability under various conditions, making it suitable for further biological evaluations .

Synthesis

Several synthetic routes have been reported for the preparation of this compound. The general method involves the reaction of appropriate nitrophenyl derivatives with pyrazole precursors under controlled conditions, often utilizing solvents like ethanol and phosphoric acid for optimal yields .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, including:

- HeLa (cervical cancer) : Growth inhibition percentage of approximately 38.44% .

- HepG2 (liver cancer) : Mean growth inhibition of around 54.25% .

The compound's mechanism appears to involve interference with cellular proliferation pathways, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

Studies have shown that derivatives of pyrazoles, including this compound, possess notable antimicrobial properties. Some synthesized analogs have demonstrated antifungal activity against various strains, indicating potential applications in treating fungal infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Certain pyrazole derivatives have shown effectiveness in reducing inflammation markers in vitro, suggesting that this compound may contribute to the development of anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Substituents at specific positions on the pyrazole ring can enhance or diminish activity:

| Substituent Position | Effect on Activity |

|---|---|

| N1 | Loss of antiproliferative activity with bulky groups |

| N-substituents | Improved anti-inflammatory effects observed with specific moieties |

This relationship underscores the importance of molecular design in optimizing therapeutic efficacy and minimizing toxicity.

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating various pyrazole derivatives, this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity compared to control groups. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition against specific bacterial strains. The findings suggest that modifications to the nitrophenyl group could enhance antibacterial activity, paving the way for new antibiotic formulations .

Q & A

Basic Question: What are the recommended synthetic routes for ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting (E)-ethyl 2-cyano-3-ethoxyacrylate with 2-nitrophenylhydrazine under reflux in ethanol or acetic acid. Key intermediates, such as hydrazide derivatives, are characterized using Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of amino (-NH₂) and ester (-COOEt) groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify regioselectivity and substituent positions . For example, the 2-nitrophenyl group’s aromatic protons appear as distinct doublets in the δ 7.5–8.5 ppm range .

Basic Question: How is the structural integrity of this compound validated experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. For pyrazole derivatives, XRD analysis reveals bond lengths (e.g., C–N ≈ 1.34 Å) and dihedral angles between the pyrazole ring and substituents (e.g., 2-nitrophenyl group). Complementary techniques include:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- UV-Vis spectroscopy to assess π→π* transitions in the nitro group (~300–350 nm) .

- Density functional theory (DFT) calculations to compare experimental and theoretical spectral data (e.g., IR vibrational modes) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

While specific safety data for this compound is limited, general precautions for nitroaromatic and pyrazole derivatives apply:

- Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of fine particles.

- Avoid skin contact; nitro groups may cause irritation or sensitization.

- Store in airtight containers away from light to prevent decomposition .

Advanced Question: How can reaction conditions be optimized to improve yield during cyclocondensation?

Methodological Answer:

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .

- Catalyst use : Acidic catalysts (e.g., p-toluenesulfonic acid) promote cyclization by stabilizing intermediates.

- Temperature control : Reflux at 80–100°C for 6–12 hours balances reaction completeness and side-product formation.

- Stoichiometric ratios : A 1:1.2 molar ratio of hydrazine to cyanoacrylate minimizes unreacted starting material .

Advanced Question: How do theoretical (DFT) and experimental spectral data resolve contradictions in structural assignments?

Methodological Answer:

Discrepancies between experimental and theoretical data (e.g., IR vibrations or NMR shifts) are addressed by:

- Basis set refinement : Using B3LYP/6-311++G(d,p) for DFT calculations improves agreement with experimental IR spectra .

- Solvent effects : Incorporating solvent models (e.g., PCM for ethanol) in DFT simulations aligns computed NMR shifts with observed data.

- Conformational analysis : Comparing energy-minimized conformers (via Gaussian software) identifies dominant structures in solution .

Advanced Question: Why do diazeniumdiolate derivatives of this compound exhibit low nitric oxide (NO) release, and how can this be addressed?

Methodological Answer:

Low NO release may stem from:

- Electron-withdrawing substituents : The 2-nitrophenyl group reduces electron density at the pyrazole ring, slowing NO dissociation.

- Steric hindrance : Bulky substituents near the diazeniumdiolate moiety impede solvent access.

Solutions : - Introduce electron-donating groups (e.g., methyl) at the pyrazole 3-position to enhance lability.

- Use hydrophilic prodrug formulations (e.g., PEGylation) to improve solubility and NO release kinetics .

Advanced Question: What strategies enable regioselective functionalization of the pyrazole core for derivative synthesis?

Methodological Answer:

Regioselectivity is controlled by:

- Directing groups : The 5-amino group directs electrophilic substitution to the 4-position.

- Protection/deprotection : Protecting the amino group with Boc (tert-butoxycarbonyl) allows selective nitration or sulfonation at the 3-position.

- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd catalysts introduces aryl groups at the 1-position .

Advanced Question: How do steric and electronic effects of the 2-nitrophenyl group influence biological activity?

Methodological Answer:

The 2-nitrophenyl group:

- Reduces metabolic stability : Nitro groups are prone to reductase-mediated conversion, limiting in vivo half-life.

- Enhances π-stacking : The planar aromatic ring improves binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).

- Alters solubility : Nitro groups decrease logP values, requiring formulation adjustments for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.